Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone
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Overview
Description
Diphenyl carbonate (DPC) is an organic compound with the chemical formula (C₆H₅O)₂CO. It is a colorless solid that is used as a precursor to produce polycarbonates, which are important industrial polymers. Diphenyl carbonate is valued for its role in non-phosgene routes to polycarbonates, making it an environmentally friendly alternative to traditional methods that use phosgene.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl carbonate can be synthesized through several methods:
Transesterification of Dimethyl Carbonate and Phenol: This method involves the reaction of dimethyl carbonate with phenol in the presence of a catalyst, typically a base such as sodium methoxide.
Direct Carbonylation of Phenol: This method uses carbon monoxide and oxygen in the presence of a palladium catalyst to directly carbonylate phenol, forming diphenyl carbonate.
Industrial Production Methods
The industrial production of diphenyl carbonate primarily utilizes the transesterification method due to its efficiency and scalability. The process involves the continuous removal of methanol byproduct to drive the reaction to completion. The reaction is typically conducted in a series of reactors to ensure high conversion rates and product purity .
Chemical Reactions Analysis
Types of Reactions
Diphenyl carbonate undergoes several types of chemical reactions:
Transesterification: Diphenyl carbonate reacts with bisphenol A to form polycarbonate in the presence of a catalyst.
Hydrolysis: Diphenyl carbonate can be hydrolyzed to produce phenol and carbon dioxide.
Common Reagents and Conditions
Major Products
Scientific Research Applications
Diphenyl carbonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which diphenyl carbonate exerts its effects involves the activation of carbonyl groups, which facilitates the formation of polycarbonate chains. The reaction typically involves the nucleophilic attack of bisphenol A on the carbonyl carbon of diphenyl carbonate, leading to the formation of polycarbonate and the release of phenol . The process is catalyzed by bases or metal catalysts, which enhance the reactivity of the carbonyl group .
Comparison with Similar Compounds
Similar Compounds
Dimethyl Carbonate: Like diphenyl carbonate, dimethyl carbonate is used in the production of polycarbonates but is less efficient due to its lower reactivity.
Diethyl Carbonate: This compound is similar to diphenyl carbonate but has different reactivity and is used in different applications, such as solvents and fuel additives.
Uniqueness
Diphenyl carbonate is unique due to its high reactivity and efficiency in producing polycarbonates without the use of phosgene. This makes it a more environmentally friendly and safer alternative for industrial applications .
Properties
CAS No. |
1382469-39-7 |
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Molecular Formula |
C19H23N5S |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-(dipyridin-2-ylmethylideneamino)-1-methylthiourea |
InChI |
InChI=1S/C19H23N5S/c1-24(15-9-3-2-4-10-15)19(25)23-22-18(16-11-5-7-13-20-16)17-12-6-8-14-21-17/h5-8,11-15H,2-4,9-10H2,1H3,(H,23,25) |
InChI Key |
GNLZNQJBZNOUBM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=S)NN=C(C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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